Netarsudil - 1254032-66-0

Netarsudil

Catalog Number: EVT-276825
CAS Number: 1254032-66-0
Molecular Formula: C28H27N3O3
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Netarsudil is a novel compound that functions as a Rho-associated protein kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor. [] It is a first-in-class agent in the United States with a unique mechanism of action, making it a valuable tool in scientific research exploring various cellular processes and therapeutic interventions. []

Future Directions
  • Long-term Effects on TM: Further investigations are necessary to understand the long-term effects of netarsudil on TM structure and function, particularly in the context of glaucoma progression. []
Overview

Netarsudil is a novel pharmacological agent primarily utilized in the treatment of open-angle glaucoma and ocular hypertension. It functions as a Rho-associated protein kinase inhibitor, promoting increased aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure. This compound is the active ingredient in the FDA-approved medication Rhopressa™. The development of netarsudil represents a significant advancement in glaucoma therapy, addressing a critical need for effective treatments in this prevalent eye condition affecting millions worldwide.

Source and Classification

Netarsudil is classified as an α-aryl β-amino isoquinoline amide. It is synthesized from various chemical precursors and intermediates, which are essential for its production. The compound is recognized for its unique mechanism of action compared to traditional glaucoma therapies, such as prostaglandin analogs and beta-blockers, making it a valuable addition to therapeutic options.

Synthesis Analysis

Methods and Technical Details

The synthesis of netarsudil involves several key steps, typically beginning with the preparation of racemic Boc-protected netarsudil. This intermediate undergoes separation of enantiomers using supercritical fluid chromatography, which can be challenging for bulk manufacturing due to its complexity and cost implications .

A stereocontrolled approach has been developed to facilitate large-scale synthesis. This method employs a chiral amidation agent in a six-step process that has proven effective for commercial production . The use of novel intermediates and optimized conditions has led to improved yields and purity of the final product .

Crystallization and Polymorphism

Netarsudil exists in various solid-state forms, including dimesylate salts characterized by distinct crystal structures. These polymorphs exhibit different physical properties, such as melting points and solubility profiles, which can significantly affect their pharmacological behavior . For instance, crystalline forms N1 through N7 have been identified, each with specific X-ray powder diffraction patterns that confirm their structural integrity .

Molecular Structure Analysis

Structure and Data

The molecular structure of netarsudil features a complex arrangement that includes an isoquinoline core linked to an amino group. Its chemical formula is C19H22N2O3S, with a molecular weight of approximately 358.45 g/mol. The structural representation highlights the presence of functional groups critical for its biological activity.

Spectroscopic Characterization

Netarsudil's structure can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the compound's purity and confirm the presence of specific functional groups essential for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving netarsudil include its synthesis from precursors through amidation and subsequent purification processes. Additionally, netarsudil can undergo metabolic transformations in biological systems, leading to the formation of its active metabolite, netarsudil-M1. Understanding these reactions is vital for optimizing drug formulation and delivery systems.

Mechanism of Action

Netarsudil lowers intraocular pressure by inhibiting Rho-associated protein kinase activity, which plays a crucial role in regulating aqueous humor dynamics within the eye. By disrupting actin stress fibers in trabecular meshwork cells, netarsudil enhances fluid outflow and reduces resistance in the conventional outflow pathway . This mechanism differentiates it from other glaucoma medications that primarily focus on decreasing aqueous humor production.

Physical and Chemical Properties Analysis

Physical Properties

Netarsudil is typically presented as a white to off-white solid with high solubility in organic solvents like dimethyl sulfoxide but limited solubility in water. Its stability profile indicates that it can withstand various environmental conditions but requires careful handling to maintain its efficacy.

Chemical Properties

The compound's pH stability range is crucial for formulation development, particularly for ophthalmic applications. Studies have shown that netarsudil remains stable under physiological pH conditions, making it suitable for topical administration .

Applications

Scientific Uses

Beyond its therapeutic application in glaucoma management, netarsudil serves as a research tool in pharmacological studies aimed at understanding Rho-associated protein kinase pathways. Its ability to modulate cellular signaling makes it valuable for investigating various ocular conditions and potential therapeutic targets.

Molecular Mechanisms of Action

Rho Kinase Inhibition Pathways in Ocular Tissues

Netarsudil (C₂₈H₂₇N₃O₃) is a potent aminofuran inhibitor targeting Rho-associated protein kinase (ROCK) isoforms ROCK1 and ROCK2. Inhibition constants (Ki) are 1 nM for both isoforms, with its active metabolite netarsudil-M1 (AR-13503) exhibiting fivefold greater potency (Ki = 0.2 nM) [3] [5]. This inhibition disrupts Rho/ROCK signaling cascades that regulate actomyosin contractility, cytoskeletal organization, and extracellular matrix (ECM) deposition in trabecular meshwork (TM) and Schlemm’s canal (SC) cells.

Actin Cytoskeleton Modulation in Trabecular Meshwork

ROCK phosphorylates myosin light chain (MLC), promoting actin stress fiber assembly and cellular contraction in TM cells. Netarsudil inhibits this pathway at IC50 values of 79 nM (stress fibers) and 16 nM (focal adhesions), reducing TM cellular stiffness by 40–60% [3] [5]. This relaxation expands TM tissue cross-sectional area by 25% and dilates SC lumen by 32%, increasing conventional outflow facility by 53% in primate studies [1] [3]. Concomitantly, netarsudil suppresses transforming growth factor-β2 (TGF-β2)-induced fibrotic activity, reducing ECM proteins fibronectin and collagen IV by 60–75% in human TM cells [3] [8].

Table 1: Biomechanical Effects of Netarsudil-Mediated ROCK Inhibition

Target TissueParameter ModulatedMagnitude of ChangeFunctional Outcome
Trabecular MeshworkActin stress fiber density↓ 70–80%Reduced cellular contractility
Schlemm’s CanalLumen cross-sectional area↑ 32%Enhanced aqueous drainage
Outflow FacilityConventional pathway flow↑ 53%Intraocular pressure reduction
Extracellular MatrixFibronectin expression↓ 60–75%Decreased outflow resistance

Endothelial Cell Adhesion and Barrier Function Regulation

In SC endothelium, ROCK inhibition decreases VE-cadherin phosphorylation, enhancing cell-cell adhesion and barrier integrity. Netarsudil reduces hydraulic conductivity by 45% in vitro, preventing paracellular fluid leakage [3] [5]. Additionally, it modulates tight junction proteins ZO-1 and claudin-5, increasing pore density for transcellular aqueous humor transit by 30% [5] [8].

Norepinephrine Transporter Inhibition Dynamics

Netarsudil dually inhibits norepinephrine transporters (NET) with Ki = 1.5 nM, increasing synaptic norepinephrine concentration by 3.2-fold [2] [5]. Sustained α2-adrenergic receptor activation suppresses adenylate cyclase in ciliary epithelium, reducing intracellular cyclic adenosine monophosphate (cAMP) by 55% and aqueous humor production by 20–25% [3] [5]. NET inhibition also induces vasoconstriction of ciliary body capillaries, decreasing blood flow and ultrafiltration rates [5] [7].

Dual Mechanism Synergy: Aqueous Outflow Enhancement vs. Production Suppression

Netarsudil’s triple mechanism integrates:

  • Trabecular Outflow Enhancement: ROCK inhibition dominates IOP reduction (70% contribution), increasing conventional outflow facility by 0.32 μL/min/mmHg [1] [4].
  • Episcleral Venous Pressure (EVP) Reduction: Vasodilation decreases EVP by 1.5–2.0 mmHg, augmenting pressure differentials for aqueous drainage [1] [3].
  • Aqueous Suppression: NET inhibition reduces aqueous production by 0.40 μL/min (~20% of basal rate) [4] [5].

Table 2: Contribution of Netarsudil’s Mechanisms to IOP Reduction

MechanismMolecular TargetPhysiological EffectRelative Contribution to IOP Reduction
Trabecular outflowROCK1/ROCK2↑ Outflow facility (53%)70%
Aqueous productionNET↓ Secretion (20–25%)20%
Episcleral venous pressureVascular ROCK↓ EVP (1.5–2.0 mmHg)10%

This synergy enables consistent IOP lowering irrespective of baseline pressure (5.2–6.8 mmHg reduction across IOP 20–36 mmHg) [1] [6].

Wnt/β-Catenin Pathway Interactions in Steroid-Induced Glaucoma

Table 3: Netarsudil’s Antifibrotic Effects in Wnt/β-Catenin Pathway

Pathway ComponentEffect of DexamethasoneNetarsudil InterventionNet Change vs. Control
RhoA expression↑ 250%Blocks ROCK activation↓ 65%
Actin crosslinking↑ 300%Dissolves stress fibers↓ 70%
Connective tissue growth factor↑ 400%Suppresses transcription↓ 50%
Plasminogen activator inhibitor-1↑ 350%Inhibits nuclear β-catenin↓ 45%

Table 4: Compound Nomenclature for Netarsudil

Chemical DesignationBrand NameMolecular FormulaRegistry Number
(S)-4-(3-Amino-1-(isoquinoline-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoateRhopressa®C₂₈H₂₇N₃O₃1254037-39-1
Netarsudil dimesylateRhokiinsa®C₃₀H₃₅N₃O₉S₂1394073-26-6
Netarsudil mesylateRoclanda®C₂₉H₃₁N₃O₆SNot provided
AR-13324Research codeC₂₈H₂₇N₃O₃1254037-39-1
AR-13503Active metaboliteC₂₅H₂₃N₃O₂Not provided

Citations for compound names: [2] [3] [5]

Properties

CAS Number

1254032-66-0

Product Name

Netarsudil

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1

InChI Key

OURRXQUGYQRVML-AREMUKBSSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Solubility

Soluble in DMSO

Synonyms

AR-13324; AR13324; AR 13324; Netarsudil free base

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.